molecular formula C18H15FN2O3 B5885231 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5885231
M. Wt: 326.3 g/mol
InChI Key: SFAOOJUABFAIAH-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is a chemical compound with the molecular formula C18H15FN2O3. It is used primarily in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the starting material: The initial step involves the preparation of 2,4-dimethoxybenzaldehyde and 4-fluoroaniline.

    Condensation reaction: The aldehyde and aniline are subjected to a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Addition of cyano group: The Schiff base is then reacted with a cyanoacetate ester in the presence of a catalyst, such as piperidine, to introduce the cyano group.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dimethoxyphenyl and fluorophenyl groups can participate in various interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide
  • (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is unique due to the presence of both the dimethoxyphenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-10H,1-2H3,(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAOOJUABFAIAH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.